6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-3,8-dimethyl-1H-quinazoline-2,4-dione, also known as Cisplatin, is a chemotherapy drug that is widely used in the treatment of various types of cancer. It is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities .
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods. One of the first quinazoline derivatives was synthesized by Griess et al. in 1869 through a condensation reaction . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Molecular Structure Analysis
The molecular formula of this compound is C10H9ClN2O2. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of fused benzene ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 224.64. More detailed physical and chemical properties were not found in the search results.Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to interact with various targets, including the sphingosine-1-phosphate receptor 2 (s1pr2) .
Mode of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often leads to changes in cellular processes, potentially resulting in the observed therapeutic effects.
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-3-6(11)4-7-8(5)12-10(15)13(2)9(7)14/h3-4H,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNGAZXXUUJCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)N(C2=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.